Lexitropsin

Description

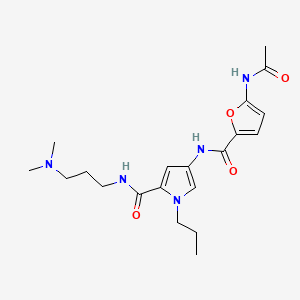

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

110124-49-7 |

|---|---|

Formule moléculaire |

C20H29N5O4 |

Poids moléculaire |

403.5 g/mol |

Nom IUPAC |

4-[(5-acetamidofuran-2-carbonyl)amino]-N-[3-(dimethylamino)propyl]-1-propylpyrrole-2-carboxamide |

InChI |

InChI=1S/C20H29N5O4/c1-5-10-25-13-15(12-16(25)19(27)21-9-6-11-24(3)4)23-20(28)17-7-8-18(29-17)22-14(2)26/h7-8,12-13H,5-6,9-11H2,1-4H3,(H,21,27)(H,22,26)(H,23,28) |

Clé InChI |

QUHGSDZVAPFNLV-UHFFFAOYSA-N |

SMILES canonique |

CCCN1C=C(C=C1C(=O)NCCCN(C)C)NC(=O)C2=CC=C(O2)NC(=O)C |

Apparence |

Solid powder |

Autres numéros CAS |

110124-49-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lexitropsin; |

Origine du produit |

United States |

Foundational & Exploratory

Lexitropsins: A Deep Dive into the Mechanism of DNA Minor Groove Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexitropsins are a class of synthetic oligopeptides designed to bind to the minor groove of DNA with high affinity and sequence specificity.[1] These molecules, conceived as "information-reading" agents, hold significant promise in the development of novel therapeutics, including anticancer and antiviral agents, by targeting specific gene sequences.[1] This technical guide provides an in-depth exploration of the mechanism of action of lexitropsins, detailing their interaction with DNA, the experimental methodologies used to characterize this binding, and the downstream biological consequences.

Core Mechanism: Reading the DNA Blueprint

The fundamental mechanism of action of lexitropsins lies in their ability to bind non-covalently to the minor groove of B-DNA. This interaction is primarily driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.[1] The crescent shape of the lexitropsin molecule complements the curvature of the DNA minor groove, allowing for a snug fit.

The sequence-reading capability of lexitropsins is achieved through a modular design, where different heterocyclic amino acid residues recognize specific DNA base pairs. The canonical pairing rules are:

-

Pyrrole (Py): Recognizes Adenine (A) or Thymine (T) bases.

-

Imidazole (Im): Recognizes Guanine (G).

-

Hydroxypyrrole (Hp): Recognizes Cytosine (C).

By arranging these building blocks in a specific order, lexitropsins can be synthesized to target a predetermined DNA sequence. Lexitropsins can bind to DNA in either a 1:1 or a 2:1 ligand-to-DNA stoichiometry, with the 2:1 motif often providing enhanced specificity.[1]

Quantitative Analysis of this compound-DNA Interaction

The affinity and thermodynamics of this compound binding to DNA are crucial parameters for understanding their biological activity and for the rational design of new derivatives. These parameters are typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and DNase I footprinting.

| This compound Derivative | DNA Target Sequence | Method | Binding Constant (K_a, M⁻¹) | Dissociation Constant (K_d, M) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) | Gibbs Free Energy (ΔG, kcal/mol) | Reference |

| Netropsin | 5'-AATT-3' | ITC | - | - | -10 to -20 | Large unfavorable | - | [2] |

| This compound (bis(N-methylimidazole) dipeptide) | GC-rich sequences | DNase I Footprinting | Lower than Netropsin | - | More negative than Netropsin | - | - | |

| Chartreusin | Salmon Testes DNA | ITC & UV Melting | 3.6 x 10⁵ | 2.78 x 10⁻⁶ | -7.07 | - | - |

Note: Comprehensive quantitative data for a wide range of lexitropsins is dispersed throughout the literature. The values presented here are illustrative examples.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to elucidate the mechanism of action of lexitropsins.

DNase I Footprinting

This technique is used to identify the specific DNA sequence where a this compound binds and to estimate the binding affinity.

Methodology:

-

DNA Probe Preparation: A DNA fragment of interest is radioactively or fluorescently labeled at one end.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of the this compound.

-

DNase I Digestion: The DNA-lexitropsin complexes are treated with DNase I, an endonuclease that cleaves the DNA backbone. The this compound-bound regions are protected from cleavage.

-

Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Analysis: The gel is visualized, and the "footprint," a region of the gel with no bands corresponding to the protected DNA, reveals the binding site. The concentration of this compound required to achieve 50% protection can be used to estimate the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of this compound-DNA binding, including the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation: A solution of the target DNA is placed in the sample cell of the calorimeter, and a solution of the this compound is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heat of dilution effects.

-

Titration: The this compound solution is injected into the DNA solution in small, precise aliquots.

-

Heat Measurement: The heat released or absorbed upon binding is measured by the instrument.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of this compound to DNA. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.

X-ray Crystallography

This technique provides high-resolution structural information about the this compound-DNA complex at the atomic level.

Methodology:

-

Complex Formation and Crystallization: The this compound and target DNA are mixed in a stoichiometric ratio and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).

-

Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the this compound-DNA complex is built and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to study the structure and dynamics of the this compound-DNA complex in solution.

Methodology:

-

Sample Preparation: A concentrated solution of the this compound-DNA complex is prepared in a suitable buffer, often containing D₂O.

-

Data Acquisition: A series of NMR experiments (e.g., 1D proton, 2D NOESY, TOCSY) are performed.

-

Spectral Analysis: The NMR signals are assigned to specific protons in the complex, and structural information, such as intermolecular distances, is extracted from the data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to the chirality of molecules and is used to monitor conformational changes in DNA upon this compound binding.

Biological Implications: Inhibition of Topoisomerase

A significant biological consequence of this compound binding to DNA is the inhibition of enzymes that interact with DNA, such as topoisomerases. Topoisomerases are essential for resolving DNA topological problems during replication, transcription, and recombination. By binding to the minor groove, lexitropsins can stabilize the DNA duplex and interfere with the binding or catalytic activity of topoisomerases, leading to the accumulation of DNA strand breaks and ultimately cell death. This makes topoisomerase inhibition a key mechanism for the anticancer and antimicrobial effects of certain lexitropsins.

Conclusion

Lexitropsins represent a versatile class of DNA minor groove binding agents with tunable sequence specificity. Their mechanism of action, centered on the molecular recognition of specific DNA sequences, leads to significant biological effects, including the inhibition of essential enzymes like topoisomerases. The detailed understanding of their binding thermodynamics and structural interactions, gained through a combination of powerful biophysical techniques, is paving the way for the design of next-generation lexitropsins with enhanced potency and selectivity for therapeutic applications.

References

The Architecture and Assembly of Lexitropsins: A Technical Guide to DNA Minor Groove Binders

For Researchers, Scientists, and Drug Development Professionals

Lexitropsins represent a significant class of synthetic oligopeptides engineered to bind within the minor groove of double-helical DNA. Conceived as "information-reading molecules," they are structural analogues of the naturally occurring antibiotics netropsin and distamycin.[1] The rational design of lexitropsin derivatives, primarily through the strategic substitution of heterocyclic moieties, allows for the modulation of DNA sequence selectivity, a critical feature for their development as potential anticancer, antiviral, and gene-regulatory agents.[2][3] This technical guide provides an in-depth overview of the core structure, synthetic methodologies, and DNA-binding characteristics of this compound derivatives.

Core Structure and DNA Recognition

Lexitropsins are characterized by a repeating series of N-methylpyrrole and/or other heterocyclic rings linked by amide bonds.[4] This crescent-shaped scaffold complements the curvature of the DNA minor groove. The parent compounds, netropsin and distamycin, exhibit a strong preference for AT-rich sequences.[1] The key innovation in le-xitropsin design is the incorporation of alternative heterocyclic systems, most notably 1-methylimidazole, to confer recognition of G-C base pairs. This ability to "read" different DNA sequences is paramount to their function.

The binding of lexitropsins to the DNA minor groove can occur in two primary stoichiometries: a 1:1 ligand-to-DNA complex and a 2:1 side-by-side dimeric complex. The 2:1 binding motif, in particular, offers a more refined level of molecular recognition, enabling the discrimination between GC and CG base pairs. This interaction is primarily driven by hydrogen bonding between the amide groups of the this compound and the bases on the floor of the minor groove, as well as van der Waals and electrostatic interactions.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a multi-step process that generally involves the sequential coupling of heterocyclic carboxylic acid monomers followed by the introduction of terminal functionalities. While specific protocols vary depending on the desired derivative, a generalized synthetic workflow can be outlined.

Generalized Experimental Protocol for Solid-Phase Synthesis of a this compound Derivative

This protocol describes a general approach for the solid-phase synthesis of a simple this compound containing N-methylpyrrole and N-methylimidazole units.

1. Resin Preparation:

- Swell a suitable solid support resin (e.g., Wang resin) in a non-polar solvent such as dichloromethane (DCM) for 1-2 hours.

- Wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol, followed by drying under vacuum.

2. Attachment of the First Amino Acid:

- Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-β-alanine) in a solution of DMF and DCM.

- Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

- Add the solution to the swollen resin and agitate at room temperature for 4-6 hours.

- Wash the resin thoroughly with DMF, DCM, and methanol to remove unreacted reagents.

3. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.

- Wash the resin with DMF and DCM.

4. Peptide Coupling Cycle (for each subsequent monomer):

- Activation: In a separate vessel, dissolve the N-methylpyrrole or N-methylimidazole carboxylic acid monomer, a coupling agent (e.g., HBTU, HATU), and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

- Coupling: Add the activated monomer solution to the resin-bound amine from the previous step. Agitate for 2-4 hours at room temperature.

- Washing: Wash the resin with DMF and DCM.

- Repeat: Repeat the Fmoc deprotection and peptide coupling cycle for each subsequent monomer in the this compound sequence.

5. Cleavage from Resin and Deprotection:

- After the final monomer has been coupled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), for 2-4 hours.

- Filter the resin and collect the filtrate containing the crude this compound.

- Precipitate the crude product by adding cold diethyl ether.

6. Purification:

- Purify the crude this compound derivative using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile containing 0.1% TFA.

- Collect and lyophilize the fractions containing the pure product.

7. Characterization:

- Confirm the identity and purity of the final product using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on this compound Derivatives

The efficacy of this compound derivatives is assessed through their DNA binding affinity and their biological activity, often measured as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

DNA Binding Affinity

The binding affinity of lexitropsins to specific DNA sequences is a critical parameter. While a comprehensive, standardized table is challenging to compile from the literature due to variations in experimental conditions, the following table presents representative data.

| This compound Derivative | DNA Sequence | Binding Constant (K) | Technique | Reference |

| Imidazole-containing this compound | GC-rich DNA | Increased affinity vs. AT | Circular Dichroism | |

| Triimidazole this compound | GC vs. AT DNA | Pronounced GC preference | Circular Dichroism | |

| Extended Polypyrrole Lexitropsins | AT-rich DNA | High Affinity | DNA Footprinting |

In Vitro Cytotoxicity of this compound Derivatives

The cytotoxic potential of this compound derivatives is a key indicator of their therapeutic promise. The following table summarizes IC50 values for selected derivatives against various cancer cell lines.

| Derivative Class | Cell Line | IC50 (µM) | Notes | Reference |

| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | Good antiproliferative activity | |

| Substituted Imidazole Derivatives | T24 (urothelial carcinoma) | 56.11 - 67.29 | Potent cytotoxicity | |

| Guanidine Derivatives | MCF-7, HeLa, HCT-116 | Varies | Activity dependent on hydroxyl substitution |

Visualizing this compound Structure and Synthesis

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound structure and their synthetic pathway.

Caption: Core structure of a this compound derivative.

Caption: Generalized solid-phase synthesis workflow.

Caption: Mechanism of action via DNA binding.

References

The Genesis of Lexitropsins: A Technical Guide to their Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexitropsins represent a pivotal development in the field of DNA-targeting agents. These synthetic oligopeptides, conceived as "information-reading molecules," are structural analogues of the naturally occurring minor groove binders, netropsin and distamycin. This guide provides an in-depth technical overview of the discovery and history of lexitropsin compounds. It details their rational design, the key experiments that elucidated their DNA binding properties, and their evolution as sequence-specific DNA ligands with therapeutic potential. Quantitative data from seminal studies are presented in tabular format for comparative analysis. Detailed experimental protocols for foundational techniques such as circular dichroism and DNase I footprinting are provided to offer a practical understanding of the research methodologies. Furthermore, a visualization of the proposed mechanism of this compound-mediated topoisomerase II inhibition is presented using the DOT language.

Introduction: The Quest for Sequence-Specific DNA Recognition

The ability to design molecules that can recognize and bind to specific sequences of DNA has been a long-standing goal in medicinal chemistry and molecular biology. Such molecules hold the promise of acting as precise regulators of gene expression, offering therapeutic potential for a host of genetic and acquired diseases, including cancer and viral infections. The natural products netropsin and distamycin, isolated from Streptomyces netropsis and Streptomyces distallicus respectively, provided the initial inspiration for this endeavor.[1] These oligopeptides demonstrated a strong preference for binding to the minor groove of B-DNA, particularly at A/T-rich sequences.[1] This specificity, however, limited their broader application.

The challenge, therefore, was to rationally modify these natural scaffolds to achieve recognition of all four DNA base pairs. This led to the birth of lexitropsins, a term coined to signify their function as "word-reading" molecules. The core concept, pioneered by researchers such as J. William Lown, involved the strategic replacement of the N-methylpyrrole rings of netropsin and distamycin with other heterocyclic moieties, most notably imidazole, to confer G/C recognition capabilities.[2]

The Dawn of Lexitropsins: From Concept to Synthesis

The seminal work in the 1980s by Lown and his collaborators laid the foundation for the development of lexitropsins. Their research focused on the idea that replacing a pyrrole unit (a hydrogen bond donor) with an imidazole unit (a hydrogen bond acceptor) at a specific position in the oligopeptide backbone would create a favorable interaction with the guanine-N2 amine group in the minor groove, thus enabling G/C recognition.[3]

One of the first significant breakthroughs was the synthesis of a dicationic monoimidazole this compound, a direct analogue of netropsin where one of the pyrrole rings was substituted with an imidazole ring.[4] While initial expectations were that this modification would lead to specific G/C binding, X-ray crystallography studies by Kopka and Dickerson later revealed that this particular this compound still preferentially bound to the AATT core of the DNA duplex. This finding underscored the complex interplay of steric and electrostatic factors in DNA minor groove recognition.

Subsequent research demonstrated that monocationic lexitropsins, more closely resembling the structure of distamycin, were more successful in achieving G/C recognition. This led to the development of a wide array of this compound analogues with varying heterocyclic cores and substitution patterns, each designed to fine-tune DNA sequence specificity and binding affinity.

Elucidating the Mechanism: Key Experimental Approaches

The characterization of this compound-DNA interactions has relied on a suite of biophysical and biochemical techniques. Two of the most informative methods have been circular dichroism and DNase I footprinting.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding. The binding of a this compound to the minor groove induces characteristic changes in the CD spectrum of the DNA, providing insights into the binding mode and affinity.

Experimental Protocol: Circular Dichroism Titration of this compound with DNA

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0, with 100 mM NaCl).

-

Prepare a stock solution of calf thymus DNA or a specific oligonucleotide duplex in the same buffer. Determine the DNA concentration accurately by UV absorbance at 260 nm.

-

-

Instrumentation and Parameters:

-

Use a calibrated circular dichroism spectrophotometer.

-

Set the wavelength range to scan from 220 nm to 350 nm.

-

Use a quartz cuvette with a path length of 1 cm.

-

Maintain a constant temperature, typically 25 °C, using a Peltier temperature controller.

-

-

Titration Procedure:

-

Place a fixed concentration of DNA in the cuvette.

-

Record the CD spectrum of the DNA alone.

-

Add small aliquots of the this compound stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the CD spectrum.

-

-

Data Analysis:

-

Correct the spectra for buffer baseline and dilution effects.

-

Plot the change in molar ellipticity at a specific wavelength as a function of the this compound concentration.

-

Analyze the binding isotherm to determine the binding constant (K) and stoichiometry of the interaction.

-

DNase I Footprinting

DNase I footprinting is a high-resolution technique used to identify the specific DNA sequence where a ligand binds. The principle is that the bound this compound protects the DNA from cleavage by the DNase I enzyme, leaving a "footprint" on a sequencing gel.

Experimental Protocol: DNase I Footprinting of a this compound-DNA Complex

-

Preparation of Labeled DNA:

-

Prepare a DNA fragment of interest (typically 100-200 bp) containing the putative binding site.

-

Label one end of the DNA fragment with a radioactive isotope (e.g., ³²P) or a fluorescent dye. This is typically achieved by using a labeled primer in a PCR reaction or by end-labeling a restriction fragment.

-

Purify the labeled DNA fragment.

-

-

Binding Reaction:

-

Incubate the labeled DNA with varying concentrations of the this compound in a binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂).

-

Include a control reaction with no this compound.

-

-

DNase I Digestion:

-

Add a freshly diluted solution of DNase I to each reaction. The concentration of DNase I should be optimized to achieve, on average, one cleavage event per DNA molecule.

-

Incubate for a short, defined period (e.g., 1-2 minutes) at room temperature.

-

Stop the reaction by adding a stop solution containing EDTA and a denaturing agent.

-

-

Analysis:

-

Denature the DNA fragments by heating and load the samples onto a high-resolution denaturing polyacrylamide sequencing gel.

-

After electrophoresis, visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

-

The region where the this compound is bound will appear as a gap in the ladder of DNA fragments compared to the control lane.

-

Quantitative Analysis of this compound-DNA Binding

The development of lexitropsins has been guided by the quantitative assessment of their DNA binding affinity and sequence specificity. The following table summarizes representative data for key this compound compounds, illustrating the impact of structural modifications on their interaction with DNA.

| Compound | Heterocyclic Core | Target DNA Sequence | Binding Affinity (Kₐ, M⁻¹) | Reference |

| Netropsin | Pyrrole-Pyrrole | 5'-AATT-3' | ~10⁸ | |

| Distamycin A | Pyrrole-Pyrrole-Pyrrole | 5'-AAAAA-3' | ~10⁸ | |

| This compound A | Imidazole-Pyrrole | 5'-AATT-3' | Weakened vs. Netropsin | |

| Bis-N-methylimidazolethis compound | Imidazole-Imidazole | GC-rich regions | Not specified | |

| Thiazole-containing this compound | Pyrrole-Thiazole | 5'-ACTAGT-3' | High Affinity |

Note: The binding affinities are approximate values and can vary depending on the experimental conditions.

Lexitropsins as Therapeutic Agents: Inhibition of Topoisomerase II

Beyond their sequence-specific DNA binding, lexitropsins have shown promise as anticancer and antiviral agents. One of their proposed mechanisms of action is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation. Minor groove binders can interfere with the catalytic cycle of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex and ultimately, cell death.

Logical Workflow for this compound-Mediated Topoisomerase II Inhibition

The following diagram illustrates the proposed mechanism of topoisomerase II inhibition by a this compound compound.

References

- 1. DNA binding of a short this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA recognition by lexitropsins, minor groove binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of a dicationic monoimidazole this compound bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Lexitropsin as a Structural Analog of Netropsin and Distamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of lexitropsins as synthetic structural analogs of the naturally occurring DNA minor groove binders, netropsin and distamycin. We delve into the core chemical structures, mechanisms of DNA binding, and the resultant biological activities. This document summarizes key quantitative data on DNA binding affinity and sequence specificity, offering a comparative analysis between these three classes of molecules. Detailed experimental protocols for cornerstone techniques in the field, including DNase I footprinting, isothermal titration calorimetry, and cell viability assays, are provided to facilitate reproducible research. Furthermore, we visualize the DNA damage response pathway, a key cellular process affected by these compounds, using the DOT language for Graphviz. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, providing both foundational knowledge and practical methodologies for the study of minor groove binders.

Introduction: A Tale of Three Minor Groove Binders

The selective recognition of specific DNA sequences by small molecules is a cornerstone of modern molecular biology and a promising avenue for therapeutic intervention in a variety of diseases, including cancer and viral infections.[1] Among the most studied classes of DNA-binding agents are the minor groove binders, which interact with the narrower of the two grooves in the DNA double helix. This interaction is typically non-covalent and driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.[2]

Netropsin and Distamycin: The Natural Precursors

Netropsin and distamycin are naturally occurring oligopeptide antibiotics isolated from Streptomyces netropsis.[3] Structurally, they are characterized by linked N-methylpyrrole rings.[4] These molecules exhibit a strong preference for binding to AT-rich sequences in the DNA minor groove.[5] The specificity for AT pairs is largely attributed to the steric hindrance presented by the exocyclic amino group of guanine in the minor groove, which would clash with the pyrrole rings of netropsin and distamycin.

Lexitropsins: The Quest for Altered Specificity

The inherent AT-sequence preference of netropsin and distamycin limits their therapeutic potential, as many important gene regulatory regions are not exclusively composed of AT base pairs. This limitation spurred the development of "lexitropsins," a class of synthetic analogs designed to have altered and programmable DNA sequence specificity. The core concept behind lexitropsin design is the substitution of the N-methylpyrrole rings with other heterocyclic moieties, such as imidazole, to enable recognition of GC base pairs. By strategically arranging these different building blocks, researchers can create molecules that target a wider range of DNA sequences.

Structural and Functional Comparison

While sharing a common mode of binding to the DNA minor groove, the subtle structural differences between netropsin, distamycin, and various lexitropsins lead to significant variations in their DNA binding affinity, sequence specificity, and biological activity.

DNA Binding Affinity and Thermodynamics

The strength of the interaction between a minor groove binder and DNA is quantified by the association constant (Ka). Generally, distamycin, with its three pyrrole rings, binds with a higher affinity to AT-rich DNA than netropsin, which has two. Lexitropsins, with their diverse heterocyclic components, exhibit a wide range of binding affinities that are highly dependent on the specific DNA sequence. The incorporation of imidazole rings, for instance, can decrease the affinity for AT-rich sequences while increasing the affinity for GC-containing regions.

Table 1: Comparative DNA Binding Data

| Compound | DNA Sequence | Association Constant (Ka) (M⁻¹) | Technique | Reference |

| Netropsin | Calf Thymus DNA | 2.9 x 10⁵ | CD Spectroscopy | |

| Distamycin A | Calf Thymus DNA | 11.6 x 10⁵ | CD Spectroscopy | |

| This compound (bis(N-methylimidazole) dipeptide) | GC-rich sequences | Lower than Netropsin | DNase I Footprinting | |

| This compound (monocationic triimidazole) | GC-rich sequences | Pronounced affinity over AT | Circular Dichroism |

Thermodynamic Profile: The binding of these molecules to DNA is a thermodynamically complex process. For netropsin, binding to AT-rich sequences is often enthalpy-driven. In contrast, some this compound-DNA interactions have been shown to be driven by favorable entropy changes, which may be influenced by the release of water molecules from the minor groove upon ligand binding.

Sequence Specificity

As previously mentioned, netropsin and distamycin have a strong preference for AT-rich sequences of at least four to five base pairs. Lexitropsins, however, can be engineered to recognize a broader range of sequences. The "pairing rules" for this compound design are an active area of research, but generally, an imidazole ring across from a pyrrole ring can recognize a GC base pair, while a pyrrole-pyrrole pairing favors AT recognition. This modularity allows for the rational design of lexitropsins that can target specific gene promoter regions or other DNA sequences of interest.

Biological Activity

The binding of these molecules to the DNA minor groove can interfere with essential cellular processes, leading to a range of biological effects.

-

Antimicrobial and Antiviral Activity: Netropsin and distamycin have demonstrated both antimicrobial and antiviral properties.

-

Anticancer Activity: By blocking the binding of transcription factors or interfering with DNA replication and repair, minor groove binders can induce cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development. Lexitropsins, with their potential for enhanced sequence specificity, offer the prospect of more targeted cancer therapies with fewer off-target effects.

-

Enzyme Inhibition: A significant mechanism of action for these compounds is the inhibition of DNA-dependent enzymes. In particular, they have been shown to be effective inhibitors of topoisomerases. They act by stabilizing the covalent complex between topoisomerase and DNA, which leads to the accumulation of DNA strand breaks and ultimately, cell death.

Key Experimental Methodologies

The study of lexitropsins and their interactions with DNA relies on a suite of biophysical and cell-based assays. Here, we provide detailed protocols for three fundamental techniques.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.

Protocol:

-

Probe Preparation: A DNA fragment of interest (typically 100-300 bp) is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of the minor groove binder (e.g., this compound) to allow for binding equilibrium to be reached.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture. The enzyme will cleave the DNA at sites not protected by the bound ligand. The reaction is stopped after a short incubation period.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

-

Autoradiography/Imaging: The gel is exposed to X-ray film or imaged using a fluorescence scanner. The region where the ligand was bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control lane with no ligand.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions. It measures the heat released or absorbed during the binding of a ligand to a macromolecule.

Protocol:

-

Sample Preparation: The DNA solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into a syringe. Both solutions must be in identical, degassed buffer to minimize heats of dilution.

-

Titration: The this compound solution is injected in small aliquots into the DNA solution while the temperature is kept constant.

-

Heat Measurement: The instrument measures the heat change associated with each injection. As the DNA becomes saturated with the this compound, the heat change per injection decreases.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to DNA. This binding isotherm can then be fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds like lexitropsins.

Protocol:

-

Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate and allowed to attach or stabilize overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the this compound, netropsin, or distamycin. Control wells with untreated cells and vehicle-only controls are also included. The plates are incubated for a set period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for a few hours. Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Visualization of Affected Signaling Pathways

The binding of lexitropsins and their analogs to the DNA minor groove can induce DNA damage, which in turn activates a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). This response is crucial for maintaining genomic integrity and cell survival. A simplified representation of a key DDR pathway is presented below.

Caption: DNA Damage Response Pathway Induced by this compound.

This diagram illustrates how this compound binding to the DNA minor groove can lead to DNA damage, which activates sensor proteins like PARP-1 and the ATM/ATR kinases. This signaling cascade converges on effector proteins such as p53, which can then orchestrate cellular responses including DNA repair, cell cycle arrest, or apoptosis.

Conclusion and Future Directions

Lexitropsins represent a versatile and powerful class of synthetic DNA minor groove binders that have evolved from their natural precursors, netropsin and distamycin. The ability to rationally design lexitropsins with tailored DNA sequence specificities opens up exciting possibilities for their application as targeted therapeutics and as molecular probes to study gene regulation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore the potential of these fascinating molecules. Future research will likely focus on refining the "recognition code" for this compound-DNA interactions, improving their cellular uptake and pharmacokinetic properties, and elucidating the full spectrum of their effects on cellular signaling pathways. As our understanding of the intricate interplay between small molecules and the genome deepens, lexitropsins are poised to play an increasingly important role in the development of next-generation precision medicines.

References

- 1. Effects of DNA Minor Groove Binding Agents on Global Gene Expression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 2. DNA minor groove binders: an overview on molecular modeling and QSAR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Interaction of synthetic analogues of distamycin and netropsin with nucleic acids. Does curvature of ligand play a role in distamycin-DNA interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformation dependent binding of netropsin and distamycin to DNA and DNA model polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Lexitropsin: A Technical Guide to its Physicochemical Properties and DNA Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexitropsins are a class of synthetic, sequence-specific DNA minor groove binding agents that have garnered significant interest in the fields of medicinal chemistry and molecular biology.[1] As structural analogues of the natural antibiotics netropsin and distamycin, lexitropsins are designed to recognize and bind to specific DNA sequences, offering potential applications as antineoplastic and antiviral agents.[2][3] Their mechanism of action primarily involves the inhibition of DNA-dependent enzymes such as topoisomerases.[4] This technical guide provides a comprehensive overview of the core physicochemical properties of a specific lexitropsin, 4-(((5-(acetylamino)-2-furanyl)carbonyl)amino)-N-(3-(dimethylamino)propyl)-1-propyl-1H-pyrrole-2-carboxamide, and the experimental methodologies used for its characterization.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C20H29N5O4 | [2] |

| Molecular Weight | 403.5 g/mol | |

| IUPAC Name | 4-[(5-acetamidofuran-2-carbonyl)amino]-N-[3-(dimethylamino)propyl]-1-propylpyrrole-2-carboxamide | |

| Canonical SMILES | CCCN1C=C(C=C1C(=O)NCCCN(C)C)NC(=O)C2=CC=C(O2)NC(=O)C | |

| Melting Point | Data not available | |

| Solubility in Water | Predicted to have good water solubility | |

| Solubility in DMSO | Expected to be soluble | General knowledge for similar organic compounds |

| Solubility in Ethanol | Expected to be soluble | General knowledge for similar organic compounds |

| pKa | Data not available | |

| XLogP3-AA | 1.2 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 5 |

Experimental Protocols

The characterization of lexitropsins involves a suite of analytical and biochemical techniques. Below are detailed methodologies for key experiments.

Synthesis

The synthesis of 4-(((5-(acetylamino)-2-furanyl)carbonyl)amino)-N-(3-(dimethylamino)propyl)-1-propyl-1H-pyrrole-2-carboxamide would typically follow a multi-step organic synthesis pathway involving the coupling of substituted pyrrole and furan building blocks. While a specific protocol for this exact molecule is not publicly detailed, a general approach based on the synthesis of similar pyrrole derivatives is outlined below.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Methodology:

-

Preparation of Building Blocks: Synthesize or procure the necessary substituted pyrrole and furan precursors. This may involve nitration, reduction, and esterification reactions to install the required functional groups.

-

Amide Coupling: Couple the carboxylic acid of one fragment with the amine of the other using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

N-Alkylation: Alkylate the pyrrole nitrogen with the appropriate alkyl halide (e.g., 1-bromopropane) in the presence of a base.

-

Functional Group Manipulation: Introduce the N,N-dimethylaminopropyl amide moiety by activating the corresponding carboxylic acid and reacting it with N,N-dimethylpropane-1,3-diamine.

-

Purification: Purify the final compound using techniques such as column chromatography and characterize it using NMR and mass spectrometry.

X-ray Crystallography of this compound-DNA Complexes

X-ray crystallography provides high-resolution structural information about the binding of this compound to its DNA target.

Experimental Workflow:

Caption: Workflow for X-ray crystallography of a this compound-DNA complex.

Methodology:

-

Sample Preparation: Synthesize and purify both the this compound and the target DNA oligonucleotide.

-

Crystallization: Mix the this compound and DNA in a 1:1 or 2:1 molar ratio and set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method with a variety of precipitants and buffer conditions.

-

Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement, using a known DNA structure as a search model.

-

Refinement: Build the this compound molecule into the electron density map and refine the structure to obtain the final model.

NMR Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the solution structure of this compound and to study its interaction with DNA.

Methodology:

-

Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

1D NMR: Acquire one-dimensional proton (¹H) and carbon (¹³C) NMR spectra to confirm the basic structure and purity of the compound.

-

2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign all proton and carbon signals and establish through-bond connectivities.

-

NOESY: Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to determine through-space proximities between protons, which is crucial for defining the three-dimensional conformation of the molecule.

-

DNA Titration: To study DNA binding, acquire a series of ¹H NMR spectra of the this compound while titrating in the target DNA oligonucleotide. Changes in chemical shifts and line broadening of the this compound and DNA signals provide information about the binding interface and affinity.

DNA Binding Affinity Assays

Various biophysical techniques can be employed to quantify the binding affinity of this compound to DNA. Circular dichroism (CD) is a sensitive method to monitor conformational changes in DNA upon ligand binding.

Methodology using Circular Dichroism:

-

Sample Preparation: Prepare solutions of the target DNA oligonucleotide in a suitable buffer (e.g., phosphate buffer with NaCl).

-

CD Spectrum of DNA: Record the CD spectrum of the DNA alone to establish a baseline. B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.

-

Titration with this compound: Add increasing concentrations of this compound to the DNA solution and record the CD spectrum after each addition.

-

Data Analysis: Monitor the changes in the CD signal at a specific wavelength as a function of the this compound concentration. Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to determine the binding constant (Ka) and the stoichiometry of the interaction.

Mechanism of Action: DNA Minor Groove Binding

This compound exerts its biological effects by binding to the minor groove of double-stranded DNA, with a preference for AT-rich sequences. This interaction is non-covalent and is driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. By occupying the minor groove, this compound can interfere with the binding of DNA-processing proteins, such as transcription factors and polymerases, thereby inhibiting gene expression and DNA replication.

Logical Relationship of this compound's Action:

Caption: Mechanism of action of this compound.

Conclusion

This compound and its analogues represent a promising class of DNA-binding agents with potential therapeutic applications. A thorough understanding of their physicochemical properties and their interactions with DNA at a molecular level is crucial for the rational design of new and more effective compounds. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of these important molecules. Further research is warranted to fully elucidate their biological activities and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA minor groove binding of cross-linked lexitropsins: experimental conditions required to observe the covalently linked WPPW (groove wall-peptide-peptide-groove wall) motif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thinksrs.com [thinksrs.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Lexitropsins: A Technical Guide to Their Potential as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexitropsins are synthetic oligopeptides designed to bind with high affinity and sequence specificity to the minor groove of DNA.[1][2] As analogues of the natural antibiotics netropsin and distamycin, they represent a class of "information-reading" molecules with significant potential as anticancer agents.[1][2] By targeting specific DNA sequences, lexitropsins can interfere with essential cellular processes such as transcription and replication, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action, structure-activity relationships, quantitative data, and key experimental protocols relevant to the development of lexitropsins as therapeutic agents.

Core Principles of Lexitropsin Action

Lexitropsins are rationally designed molecules that recognize and bind to predetermined DNA sequences, offering a targeted approach to cancer therapy.[1] Unlike many conventional chemotherapy agents that interact non-specifically with DNA, the sequence-selective nature of lexitropsins could lead to more effective treatments with fewer side effects. Their ready cellular uptake and accumulation in the nucleus further enhance their therapeutic potential.

Mechanism of Action: DNA Minor Groove Binding

The primary mechanism of action for lexitropsins is their non-covalent binding to the minor groove of B-DNA, particularly in AT-rich regions. This interaction is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. By occupying the minor groove, lexitropsins can displace essential DNA-binding proteins, such as transcription factors and polymerases, thereby inhibiting gene expression and DNA replication. Some lexitropsins have also been shown to inhibit topoisomerases, enzymes critical for maintaining DNA topology during replication.

The binding of a this compound molecule to the DNA minor groove triggers a cascade of cellular events, ultimately leading to apoptosis. This pathway is initiated by the disruption of DNA-protein interactions, which stalls replication forks and inhibits transcription. These events activate DNA damage response pathways, which, if the damage is irreparable, signal for programmed cell death.

Caption: this compound binding to the DNA minor groove inhibits transcription and replication, activating apoptotic pathways.

Structure-Activity Relationship (SAR)

The design of effective lexitropsins hinges on understanding their structure-activity relationship (SAR), which dictates the molecule's binding affinity and sequence specificity. Key molecular features influencing these properties include:

-

Heterocyclic Core: The core of a this compound typically consists of N-methylpyrrole (Py) and N-methylimidazole (Im) rings. The arrangement and number of these rings determine the length and sequence of the recognized DNA segment.

-

Terminal Groups: Cationic groups at the ends of the molecule, such as amidines or guanidines, interact with the negatively charged phosphate backbone of DNA, enhancing binding affinity.

-

Flexibility and Shape: The overall shape and flexibility of the this compound are critical for it to fit snugly within the curvature of the DNA minor groove.

By modifying these structural elements, medicinal chemists can synthesize lexitropsins with tailored sequence specificities and improved biological activity.

Quantitative Analysis of this compound Efficacy

The anticancer potential of lexitropsins is quantified through various in vitro and in vivo assays. The following tables summarize key data points for hypothetical this compound compounds to illustrate the type of data generated in preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Assay Type |

| This compound-1 | HeLa (Cervical) | 2.5 | MTT |

| This compound-1 | MCF-7 (Breast) | 5.1 | WST-8 |

| This compound-2 | A549 (Lung) | 1.8 | Real-Time Cell Analysis |

| This compound-2 | HCT116 (Colon) | 3.2 | Crystal Violet |

| This compound-3 | PC-3 (Prostate) | 7.6 | MTT |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: DNA Binding Affinity of this compound Analogs

| Compound | Target DNA Sequence | Binding Constant (K_d) (nM) | Method |

| This compound-1 | 5'-AAT T-3' | 15 | Isothermal Titration Calorimetry |

| This compound-2 | 5'-WGW C-3' (W=A/T) | 25 | Surface Plasmon Resonance |

| This compound-3 | 5'-AAG G-3' | 50 | DNase I Footprinting |

K_d (dissociation constant) is a measure of binding affinity; a lower K_d indicates a stronger binding interaction.

Essential Experimental Protocols

Evaluating the anticancer potential of lexitropsins requires a suite of specialized experimental techniques. Below are detailed protocols for two fundamental assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Caption: Workflow for determining cell viability and IC50 values using the MTT assay.

Methodology:

-

Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the this compound compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent, typically DMSO, is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

DNA Footprinting Assay

DNA footprinting is a high-resolution technique used to identify the specific DNA sequence where a molecule binds.

Methodology:

-

DNA Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of the this compound to allow binding to occur.

-

Enzymatic or Chemical Cleavage: A DNA-cleaving agent, such as DNase I, is added to the reaction. This agent will cut the DNA at random locations, except where it is protected by the bound this compound.

-

Gel Electrophoresis: The DNA fragments are separated by size on a high-resolution denaturing polyacrylamide gel.

-

Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The "footprint," a region of the gel where no DNA fragments are present, corresponds to the binding site of the this compound.

Future Outlook and Development

Lexitropsins represent a promising frontier in the development of targeted anticancer therapies. Their ability to be engineered to recognize specific gene sequences opens up possibilities for personalized medicine. Future research will likely focus on:

-

Improving Specificity and Affinity: Synthesizing novel this compound analogs with enhanced binding for longer, more unique DNA sequences.

-

Enhancing Drug Delivery: Developing targeted delivery systems to increase the concentration of lexitropsins at the tumor site and minimize off-target effects.

-

Combination Therapies: Investigating the synergistic effects of lexitropsins with other anticancer agents, such as those that induce DNA damage or inhibit DNA repair pathways.

The continued exploration of lexitropsins and their interactions with DNA will undoubtedly contribute to the advancement of next-generation cancer therapeutics.

References

Lexitropsin Compounds: A Technical Guide to Their Antiviral Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexitropsin compounds, synthetic analogs of the natural DNA minor groove binding agents netropsin and distamycin, have emerged as a promising class of antiviral agents. Their unique mechanism of action, primarily centered on the sequence-specific recognition and binding to the minor groove of DNA, offers a distinct advantage in targeting viral replication and gene expression. This technical guide provides an in-depth overview of the antiviral applications of this compound compounds, detailing their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Mechanism of Antiviral Action: DNA Minor Groove Binding

The fundamental principle behind the antiviral activity of lexitropsins lies in their ability to bind to the minor groove of duplex DNA.[1] This binding is sequence-specific, with a preference for AT-rich regions, although modifications to the this compound structure can alter this specificity to include GC-rich sequences.[2] By occupying the minor groove, lexitropsins can physically obstruct the binding of essential host and viral proteins, such as transcription factors and polymerases, to their DNA targets. This interference disrupts critical viral processes, including:

-

Inhibition of Viral Gene Expression: By blocking the binding of transcription factors to viral promoters and enhancers, lexitropsins can selectively inhibit the transcription of viral genes necessary for replication.[3]

-

Interference with Viral DNA Replication: Lexitropsins can hinder the activity of DNA polymerases and other components of the replication machinery, thereby directly inhibiting the synthesis of new viral genomes.[4]

-

Inhibition of Viral Enzymes: Certain this compound derivatives have been shown to inhibit the activity of viral enzymes such as reverse transcriptase and topoisomerases, further contributing to their antiviral effect.[4]

This multi-pronged attack on viral replication makes lexitropsins attractive candidates for broad-spectrum antiviral drug development.

Quantitative Antiviral Activity of this compound Compounds

| This compound Derivative | Virus | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Linked Lexitropsins (various) | HIV-1 | Cell Culture | Not specified, active at µM concentrations | Not specified | Not specified | |

| 3,5 m-pyridyl-linked bisdistamycin (MPyr) | HIV-1 Reverse Transcriptase | Enzyme Assay | Ki = 6.5 | Not Applicable | Not Applicable | |

| Bis-netropsins with lysine residues | Herpes Simplex Virus 1 (HSV-1) | Vero Cell Culture | Not specified, effective inhibition | Not specified | Not specified |

Note: The lack of extensive, publicly available quantitative data in a standardized format highlights a key area for future research in the field.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antiviral activity of this compound compounds.

Plaque Reduction Assay

This assay is a gold standard for quantifying the ability of a compound to inhibit viral infection and replication.

Objective: To determine the concentration of a this compound compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, HeLa) in multi-well plates.

-

Virus stock with a known titer (Plaque Forming Units/mL).

-

This compound compound stock solution.

-

Culture medium (e.g., DMEM) with and without serum.

-

Semi-solid overlay medium (e.g., containing agarose or methylcellulose).

-

Staining solution (e.g., crystal violet).

-

Phosphate Buffered Saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare a serial dilution of the this compound compound in a serum-free medium.

-

Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (typically 50-100 PFU/well).

-

Infection: Aspirate the culture medium from the cells and infect the monolayer with the diluted virus in the presence of varying concentrations of the this compound compound. Include a virus-only control and a mock-infected control.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and add the semi-solid overlay medium to each well. This restricts the spread of progeny virions.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain the monolayer with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine whether the observed antiviral effect is due to specific inhibition of the virus or simply due to the toxicity of the compound to the host cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of a this compound compound.

Materials:

-

Host cells used in the antiviral assay.

-

This compound compound stock solution.

-

Culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Multi-well plate reader.

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of the this compound compound to the wells. Include a vehicle control (no compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is determined from the dose-response curve.

DNA Footprinting Assay

This technique is used to identify the specific DNA sequences where a this compound compound binds.

Objective: To map the binding sites of a this compound on a DNA fragment.

Materials:

-

DNA fragment of interest, end-labeled with a radioactive or fluorescent tag.

-

This compound compound.

-

DNase I enzyme.

-

Binding buffer.

-

Stop solution.

-

Polyacrylamide gel for electrophoresis.

Procedure:

-

DNA-Lexitropsin Binding: Incubate the end-labeled DNA fragment with varying concentrations of the this compound compound in a binding buffer to allow for equilibrium binding.

-

DNase I Digestion: Add a limited amount of DNase I to the reaction to randomly cleave the DNA backbone. The this compound-bound regions will be protected from cleavage.

-

Reaction Termination: Stop the digestion reaction by adding a stop solution.

-

Gel Electrophoresis: Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

Data Analysis: The binding site of the this compound will appear as a "footprint," a region on the gel where the DNA ladder is absent due to protection from DNase I cleavage.

Topoisomerase Inhibition Assay

This assay determines the ability of this compound compounds to inhibit the activity of topoisomerase enzymes, which are often essential for viral replication.

Objective: To assess the inhibitory effect of lexitropsins on topoisomerase-mediated DNA relaxation or decatenation.

Materials:

-

Supercoiled plasmid DNA (for topoisomerase I) or catenated kinetoplast DNA (for topoisomerase II).

-

Purified topoisomerase I or II enzyme.

-

This compound compound.

-

Assay buffer.

-

Agarose gel electrophoresis system.

-

DNA staining agent (e.g., ethidium bromide).

Procedure:

-

Reaction Setup: In a reaction tube, combine the DNA substrate, assay buffer, and varying concentrations of the this compound compound.

-

Enzyme Addition: Add the topoisomerase enzyme to initiate the reaction. Include a no-enzyme control and a no-compound control.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, decatenated) on an agarose gel.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Data Analysis: Inhibition of topoisomerase activity is observed as a decrease in the amount of the product (relaxed or decatenated DNA) and a corresponding increase in the amount of the substrate (supercoiled or catenated DNA) with increasing concentrations of the this compound compound.

Signaling Pathways and Logical Relationships

This compound compounds can indirectly influence cellular signaling pathways by altering the expression of key regulatory genes. The following diagrams, generated using the DOT language for Graphviz, illustrate the general mechanism of action and potential points of interference within key signaling pathways relevant to viral infections.

General Mechanism of this compound Antiviral Activity

Caption: General mechanism of this compound antiviral activity.

Potential Interference with the NF-κB Signaling Pathway

Viruses often manipulate the NF-κB pathway to their advantage. Lexitropsins, by inhibiting viral gene expression, could potentially counteract these effects.

Caption: Potential interference of lexitropsins with NF-κB signaling.

Experimental Workflow for Antiviral Evaluation

Caption: Workflow for the antiviral evaluation of lexitropsins.

Conclusion and Future Directions

This compound compounds represent a versatile class of molecules with significant potential for the development of novel antiviral therapeutics. Their ability to target the minor groove of DNA and interfere with essential viral processes provides a mechanism of action that is distinct from many currently approved antiviral drugs. However, further research is needed to fully realize their therapeutic potential. Key areas for future investigation include:

-

Expansion of Quantitative Data: Systematic screening of diverse this compound libraries against a broad range of viruses is necessary to generate comprehensive quantitative structure-activity relationship (QSAR) data.

-

Elucidation of Signaling Pathway Interactions: Detailed studies are required to understand the precise effects of lexitropsins on host cell signaling pathways, such as NF-κB and interferon pathways, during viral infection.

-

In Vivo Efficacy and Pharmacokinetics: Promising lead compounds identified in vitro must be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug Delivery Systems: Strategies to enhance the delivery of lexitropsins to target cells and tissues could significantly improve their therapeutic index.

By addressing these research priorities, the scientific community can continue to advance the development of this compound-based antiviral agents as a valuable addition to the arsenal against viral diseases.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Targeting Viral Transcription for HIV Cure Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different viral effectors hijack TCP17, a key transcription factor for host Auxin synthesis, to promote viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioconductor.org [bioconductor.org]

Decoding the Blueprint: A Technical Guide to the Sequence Specificity of Lexitropsins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexitropsins are a class of synthetic, sequence-specific DNA minor groove binding agents that have garnered significant interest in the fields of molecular biology and drug development.[1][2] These polyamide molecules are designed to "read" the sequence of DNA, offering the potential to modulate gene expression with high precision.[3] This technical guide provides an in-depth exploration of the core principles governing the sequence specificity of Lexitropsins, details the experimental protocols used to elucidate their binding characteristics, and presents quantitative data to inform future research and drug design.

Lexitropsins are analogues of the naturally occurring antibiotics netropsin and distamycin, which exhibit a strong preference for A-T rich regions of the DNA minor groove.[4] The innovation of Lexitropsins lies in their modular design, incorporating various heterocyclic rings, such as imidazole and hydroxypyrrole, in addition to the native pyrrole.[3] This modularity allows for the recognition of G-C base pairs, dramatically expanding the repertoire of targetable DNA sequences. The ability to selectively target specific DNA sequences opens up avenues for the development of novel therapeutics for a range of diseases, including cancer and viral infections.

The Molecular Basis of Sequence Recognition

The sequence specificity of Lexitropsins is dictated by a combination of factors, including hydrogen bonding, van der Waals interactions, and the shape complementarity between the ligand and the DNA minor groove. The core principle of recognition lies in the distinct chemical functionalities presented by the different heterocyclic subunits.

-

Pyrrole (Py): The pyrrole ring, a five-membered aromatic heterocycle, is adept at recognizing A-T base pairs. The N-H group of the pyrrole amide can form a hydrogen bond with the O2 of thymine or the N3 of adenine on the floor of the minor groove. Furthermore, van der Waals contacts between the C-H groups of the pyrrole ring and the C2-H of adenine contribute to the specificity for A-T regions.

-

Imidazole (Im): The substitution of a pyrrole ring with an imidazole ring introduces a nitrogen atom at position 3 of the ring. This nitrogen atom can act as a hydrogen bond acceptor, allowing it to specifically recognize the exocyclic amino group of guanine (G) in a G-C base pair. This interaction is a key feature that distinguishes Lexitropsins from their naturally occurring counterparts and enables the targeting of G-C containing sequences.

-

Hydroxypyrrole (Hp): The incorporation of a hydroxypyrrole ring further expands the recognition capabilities. The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for the specific recognition of T-A base pairs.

The arrangement of these heterocyclic units in a side-by-side, antiparallel dimeric fashion within the minor groove allows for the recognition of specific DNA sequences with high affinity and selectivity.

Diagram of Lexitropsin-DNA Recognition

Caption: Molecular recognition of DNA base pairs by this compound heterocyclic modules.

Quantitative Analysis of this compound-DNA Binding

The affinity of Lexitropsins for their target DNA sequences is a critical parameter in their development as therapeutic agents. Various biophysical techniques are employed to quantify this interaction, typically reported as the association constant (Ka) or the dissociation constant (Kd). A higher Ka or a lower Kd value indicates a stronger binding affinity.

The following tables summarize representative binding affinity data for different this compound analogues with various DNA sequences.

Table 1: Association Constants (Kapp x 105 M-1) of Carbocyclic this compound Analogues

| Ligand | Calf Thymus DNA | Poly(dA-dT) | Poly(dG-dC) |

| Netropsin | 8.7 | 875.0 | 2.5 |

| Distamycin | 7.5 | 340.0 | 2.0 |

| Compound 1 | 8.7 | 13.7 | 7.4 |

| Compound 2 | 3.0 | 14.3 | 1.7 |

| Compound 3 | 12.8 | 24.0 | 20.8 |

| Compound 4 | 71.7 | 75.9 | 111.4 |

| Compound 5 | 148.3 | 82.9 | 73.9 |

| Compound 7 | 277.5 | 211.4 | 252.2 |

Note: Data extracted from a study on carbocyclic analogues of this compound. The specific structures of compounds 1-7 can be found in the cited reference.

Table 2: Thermodynamic Parameters of Polyamide-Scorpion Cyclam this compound Binding to AT-Rich DNA

| Compound | Ka (x 105 M-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| 1-pyrrole conjugate | 1.3 ± 0.1 | -10.3 ± 0.1 | 3.1 |

| 2-pyrrole conjugate | 1.8 ± 0.1 | -11.5 ± 0.1 | 4.2 |

| 3-pyrrole conjugate | 2.0 ± 0.2 | -12.3 ± 0.1 | 4.9 |

| Cu(II)-1-pyrrole | 1.2 ± 0.1 | -10.8 ± 0.1 | 3.7 |

| Cu(II)-2-pyrrole | 1.6 ± 0.1 | -11.8 ± 0.1 | 4.6 |

| Cu(II)-3-pyrrole | 1.9 ± 0.1 | -12.6 ± 0.1 | 5.3 |

| Zn(II)-1-pyrrole | 1.3 ± 0.1 | -10.6 ± 0.1 | 3.4 |

| Zn(II)-2-pyrrole | 1.7 ± 0.1 | -11.6 ± 0.1 | 4.3 |

| Zn(II)-3-pyrrole | 2.1 ± 0.2 | -12.4 ± 0.1 | 5.0 |

Note: Binding to an AT-rich oligonucleotide. The study concluded that the coordinated metal did not significantly affect the binding, which was dominated by the polyamide tail.

Experimental Protocols for Studying this compound-DNA Interactions

A variety of experimental techniques are utilized to characterize the sequence specificity and binding affinity of Lexitropsins. The following sections provide detailed methodologies for four key experiments.

DNA Footprinting

DNA footprinting is a high-resolution technique used to identify the specific binding site of a ligand on a DNA fragment. The principle is that the bound this compound protects the DNA from cleavage by a DNA-cleaving agent, such as DNase I.

Methodology:

-

DNA Fragment Preparation: A DNA fragment of interest (typically 100-200 bp) is radioactively or fluorescently labeled at one end of one strand.

-

This compound Binding: The labeled DNA is incubated with varying concentrations of the this compound to allow for binding equilibrium to be reached.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixtures to randomly cleave the DNA backbone. The digestion is stopped after a short incubation period.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

-

Analysis: The gel is visualized by autoradiography or fluorescence imaging. The region where the this compound was bound will be protected from cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control lane without the this compound. The precise binding site can be determined by running a DNA sequencing ladder alongside the footprinting samples.

Experimental Workflow for DNA Footprinting

Caption: A generalized workflow for a DNA footprinting experiment.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the formation of a this compound-DNA complex based on its altered electrophoretic mobility compared to free DNA.

Methodology:

-

Probe Preparation: A short double-stranded DNA oligonucleotide (20-50 bp) containing the putative this compound binding site is labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with the this compound in a binding buffer. The buffer composition is optimized to ensure complex stability.

-

Non-denaturing Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The gel matrix allows for the separation of molecules based on size, shape, and charge.

-

Detection: The positions of the labeled DNA are detected by autoradiography or fluorescence imaging. A "shifted" band, which migrates more slowly than the free probe, indicates the formation of a this compound-DNA complex. The intensity of the shifted band can be used to estimate the binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of the kinetics of this compound-DNA interactions, providing information on both the association (kon) and dissociation (koff) rates.

Methodology:

-

Chip Preparation: A sensor chip, typically coated with a thin layer of gold, is functionalized to allow for the immobilization of one of the binding partners (the ligand). For this compound-DNA studies, a biotinylated DNA oligonucleotide is often immobilized on a streptavidin-coated chip.

-

This compound Injection: A solution containing the this compound (the analyte) is flowed over the sensor chip surface.

-

Detection: The binding of the this compound to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-